molecular formula C9H15NO4 B179981 (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate CAS No. 137105-97-6

(R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate

Cat. No.: B179981
CAS No.: 137105-97-6
M. Wt: 201.22 g/mol
InChI Key: XODLOLQRSQGSFE-ZCFIWIBFSA-N
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Description

®-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate is a chemical compound with the molecular formula C9H15NO4. It is a derivative of tetrahydrofuran, a heterocyclic compound, and is often used in organic synthesis and medicinal chemistry. The compound features a tert-butyl group, which is known for its steric hindrance properties, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate typically involves the reaction of ®-tert-butyl 3-hydroxy-5-oxotetrahydrofuran-3-carboxylate with a suitable carbamoylating agent. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification steps such as crystallization or chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted carbamates, hydroxyl derivatives, and oxo compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

®-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The oxotetrahydrofuran moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate is unique due to its specific combination of functional groups, which provide distinct reactivity and steric properties. The presence of the oxo group allows for specific interactions in chemical and biological systems, making it a valuable compound in various applications .

Properties

IUPAC Name

tert-butyl N-[(3R)-5-oxooxolan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-7(11)13-5-6/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODLOLQRSQGSFE-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649744
Record name tert-Butyl [(3R)-5-oxooxolan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137105-97-6
Record name tert-Butyl [(3R)-5-oxooxolan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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